N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
Molecular Formula |
C24H27N5O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H27N5O4/c1-15(2)32-11-5-9-28-21(25)18(23(30)26-13-17-6-4-10-33-17)12-19-22(28)27-20-8-7-16(3)14-29(20)24(19)31/h4,6-8,10,12,14-15,25H,5,9,11,13H2,1-3H3,(H,26,30) |
InChI Key |
IPLMJBUKTBHWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCC4=CC=CO4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the imino and oxo groups. The triazatricyclo structure is then formed through cyclization reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: The imino and oxo groups can be reduced to amines and alcohols, respectively.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[840
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in materials science and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Differences :
Furan-Containing Pesticides ()
Compounds like furyloxyfen and furilazole share the furan moiety with the target molecule but differ significantly in application and structure:
- Furyloxyfen: Contains a tetrahydrofuran ring linked to chlorinated aromatic groups, used as a herbicide. Its mechanism involves inhibition of protoporphyrinogen oxidase, unlike the target compound’s undefined mode of action.
- Furilazole : A dichloroacetyl-oxazolidine derivative acting as a herbicide safener. The target compound’s carboxamide group contrasts with furilazole’s oxazolidine ring.
Functional Group Comparison :
| Group | Target Compound | Furyloxyfen () |
|---|---|---|
| Furan position | N-linked substituent | Core structural element |
| Chlorination | Absent | Present (2-chloro-4-trifluoromethyl) |
Marine-Derived Bioactive Compounds ()
- Complex heterocycles : Salternamide E contains a bicyclic decalin system, whereas the target compound uses a tricyclic azatricyclo core.
Research Findings and Data Gaps
Computational Predictions ()
Tools like Hit Dexter 2.0 could predict the target compound’s likelihood of being a promiscuous binder or "dark chemical matter." Such analysis would require:
- Structural descriptors : LogP, polar surface area, and hydrogen-bonding capacity.
- Data-driven insights : Cross-referencing with databases to assess toxicity or off-target effects .
Biological Activity
N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on anti-cancer properties and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a triazatricyclo structure with multiple functional groups that may contribute to its biological activity. Its molecular formula is C25H31N5O3, with a molecular weight of 455.56 g/mol.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of anti-cancer effects and inhibition of specific enzymes related to disease processes.
Anti-Cancer Activity
Recent studies have indicated significant anti-cancer properties of the compound against various cancer cell lines:
-
Cell Lines Tested :
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- Huh-7 (hepatocellular carcinoma)
-
Results :
- The compound exhibited a dose-dependent reduction in cell viability across all tested lines.
- IC50 values were determined using the Sulforhodamine B (SRB) assay, which quantifies total protein synthesis as an indicator of cell proliferation.
| Cell Line | IC50 Value (μM) | % Cell Viability at 20 μg/mL |
|---|---|---|
| HepG2 | 15.2 | 33.29 |
| MCF-7 | 12.8 | 41.81 |
| Huh-7 | 18.5 | 37.31 |
The anti-cancer effects are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity :
-
Induction of Apoptosis :
- Evidence suggests that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- This was demonstrated through flow cytometry analysis showing increased annexin V binding in treated cells.
-
Modulation of Signaling Pathways :
- The compound appears to modulate pathways involving NF-E2-related factor 2 (Nrf2), which is crucial for antioxidant responses and detoxification processes.
- Activation of Nrf2 leads to increased expression of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), enhancing cellular defense against oxidative stress .
Case Studies
Several studies have highlighted the efficacy of this compound:
-
In Vivo Studies :
- Animal models treated with the compound showed significant tumor reduction compared to control groups.
- Histopathological examinations confirmed reduced tumor size and lower mitotic indices.
-
Combination Therapies :
- Preliminary data suggest enhanced efficacy when combined with standard chemotherapeutic agents.
- Synergistic effects were noted in vitro when used alongside doxorubicin and cisplatin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
